

Acidity Showdown: Formic Acid vs. Thioformic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiic

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A comprehensive guide for researchers, scientists, and drug development professionals on the comparative acidity of formic acid and its sulfur analogue, thioformic acid. This guide synthesizes experimental data and theoretical principles to elucidate the factors governing their respective acidities.

In the realm of organic chemistry, the substitution of an oxygen atom with sulfur can dramatically alter the physicochemical properties of a molecule. This guide provides a detailed comparison of the acidity of formic acid and thioformic acid, supported by experimental data for analogous compounds and a discussion of the underlying electronic effects. While experimental pKa values for thioformic acid are not readily available in the literature, a consistent trend observed in analogous pairs of carboxylic and thiocarboxylic acids allows for a reliable estimation.

Quantitative Comparison of Acidity

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic counterpart, the pKa. A lower pKa value signifies a stronger acid. The table below summarizes the experimentally determined pKa values for formic acid and provides data for acetic and benzoic acid alongside their thio-analogues to establish a clear trend.

Compound	Chemical Formula	pKa
Formic Acid	HCOOH	~3.75[1]
Thioformic Acid	HCOSH	Estimated to be < 3.75*
Acetic Acid	CH ₃ COOH	4.76
Thioacetic Acid	CH ₃ COSH	~3.4[2]
Benzoic Acid	C ₆ H ₅ COOH	4.20[2]
Thiobenzoic Acid	C ₆ H ₅ COSH	2.48[2]

The pKa of thioformic acid is estimated to be lower (indicating stronger acidity) than formic acid based on the consistent trend of thiocarboxylic acids being more acidic than their carboxylic acid counterparts. Thiocarboxylic acids are generally about 100 times more acidic than their carboxylic acid analogs[2].

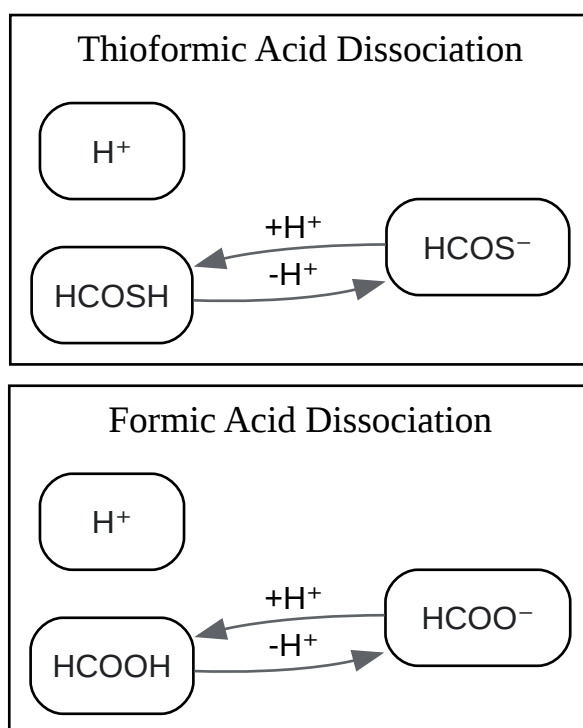
Unraveling the Acidity Difference: Electronic Factors at Play

The enhanced acidity of thioformic acid compared to formic acid can be attributed to a combination of resonance and electronegativity effects that influence the stability of their respective conjugate bases: the formate and thioformate anions.

Upon deprotonation, the resulting anion is stabilized by the delocalization of the negative charge. The efficiency of this charge delocalization directly impacts the stability of the conjugate base and, consequently, the acidity of the parent molecule.

Resonance Stabilization of the Conjugate Bases

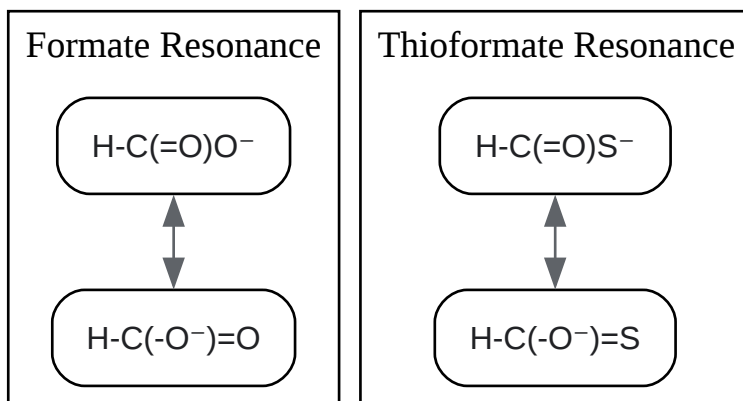
Both formate and thioformate anions are resonance-stabilized. However, the nature of the atoms involved in the resonance structures plays a crucial role.



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Caption: Dissociation of formic and thioformic acid.

In the formate ion, the negative charge is delocalized over two electronegative oxygen atoms. In the thioformate ion, the charge is shared between an oxygen and a sulfur atom.



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Caption: Resonance structures of formate and thioformate.

While oxygen is more electronegative than sulfur, sulfur's larger size and more diffuse valence orbitals (3p) allow it to better accommodate the negative charge. The overlap between the carbon 2p orbital and the sulfur 3p orbital in the thioformate anion is less effective than the 2p-2p overlap in the formate anion. However, the greater polarizability of sulfur and the lower energy of the S-H bond compared to the O-H bond contribute to the increased acidity of thiocarboxylic acids. The weaker S-H bond is easier to break, and the resulting thioformate anion is sufficiently stabilized.

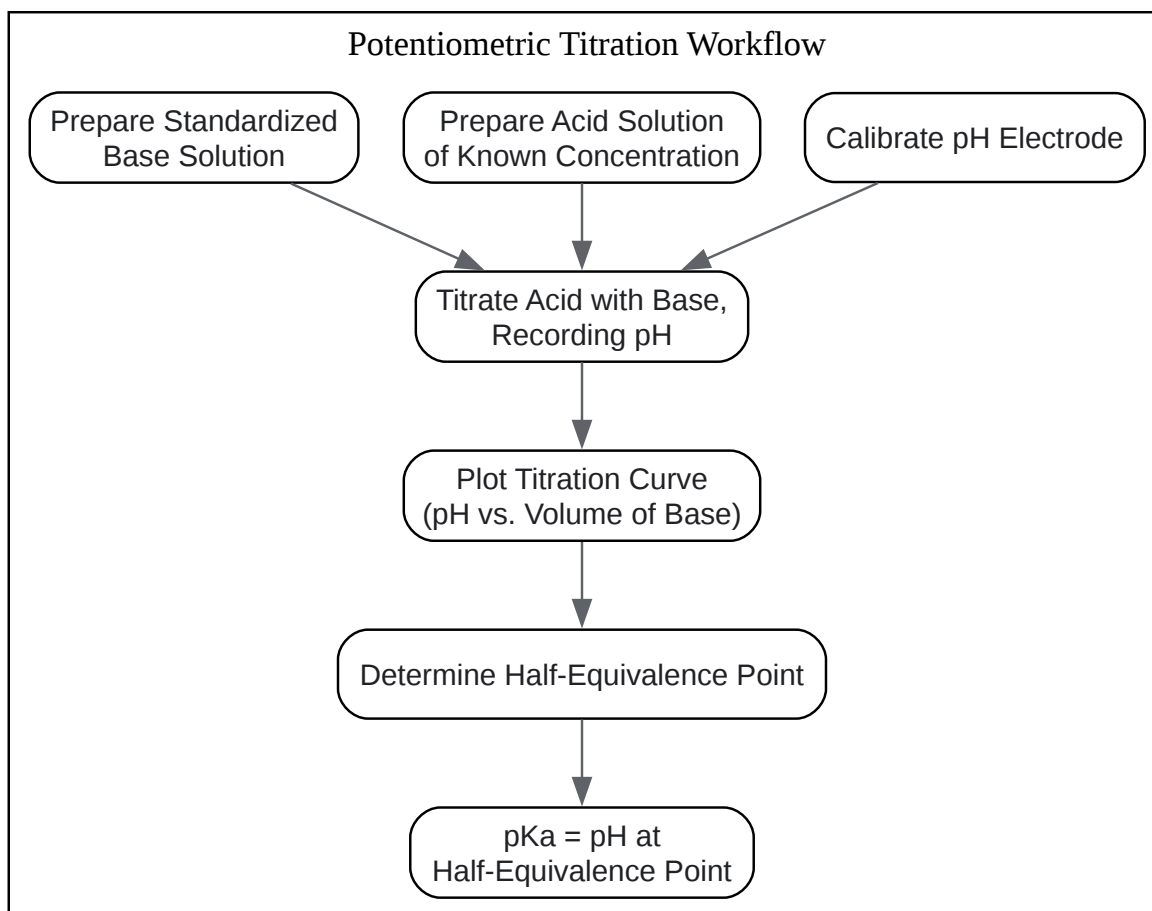
Experimental Determination of pKa

The pKa values of weak acids like formic and thioformic acid are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining pKa values. The general protocol involves the following steps:

- **Preparation of Solutions:** A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of the acid to be tested (e.g., formic acid) of known concentration is also prepared.
- **Titration Setup:** A pH electrode, calibrated with standard buffers, is immersed in the acid solution. The solution is stirred continuously.
- **Titration:** The strong base is added to the acid solution in small, precise increments from a burette. After each addition, the pH of the solution is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of the base added.
- **pKa Determination:** The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. At this point, the concentrations of the acid and its conjugate base are equal.



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Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

For compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization, spectrophotometry can be used to determine the pKa. This method is particularly useful for sparingly soluble compounds. The procedure involves preparing a series of solutions of the acid in buffers of known pH and measuring their absorbance at a wavelength where the acidic and basic forms have different molar absorptivities. By analyzing the change in absorbance with pH, the pKa can be calculated.

In conclusion, the substitution of oxygen with sulfur in formic acid to form thioformic acid leads to a significant increase in acidity. This is a well-established trend for thiocarboxylic acids and is

primarily attributed to the properties of the sulfur atom, which, despite its lower electronegativity, can effectively stabilize the negative charge of the conjugate base. The experimental determination of the precise pKa of thioformic acid would be a valuable contribution to further solidify these fundamental principles of physical organic chemistry.

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- To cite this document: BenchChem. [Acidity Showdown: Formic Acid vs. Thioformic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608715#comparing-formic-acid-and-thioformic-acid-acidity]

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